Home > Products > Screening Compounds P97448 > 8-piperazin-1-yl-7H-purine
8-piperazin-1-yl-7H-purine - 2416231-58-6

8-piperazin-1-yl-7H-purine

Catalog Number: EVT-3099654
CAS Number: 2416231-58-6
Molecular Formula: C9H12N6
Molecular Weight: 204.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one

  • Compound Description: This compound is a novel benzanthrone dye synthesized through a bromine atom nucleophilic substitution reaction. [] Its structure was confirmed by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. [] Additionally, its photophysical properties, such as UV-Vis and fluorescence spectroscopy, have been investigated in various organic solvents. []

Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines

  • Compound Description: This group encompasses a diverse range of novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines synthesized via the Buchwald Hartwig coupling reaction. [] This reaction utilizes Tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium carbonate as a base. []

8‐(Piperazin‐1‐yl) Imidazo[1,2‐a]Pyrazine Derivatives

  • Compound Description: This series of derivatives was designed as potential acetylcholinesterase inhibitors (AChEIs) and antioxidants for Alzheimer's disease treatment. [] Biological evaluations revealed moderate inhibitory activity against acetylcholinesterase (AChE) and radical scavenging properties. []

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated as Akt inhibitors. [] Notably, compounds 5q and 5t showed significantly improved Akt1 inhibitory potency and antiproliferative effects against LNCaP and PC-3 cell lines. []

6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine Derivatives

  • Compound Description: These novel alkyl-substituted purines were synthesized using 6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine as a key starting material. [] This core structure underwent N-alkylation with various alkyl halides, yielding compounds with potential antimicrobial activities. []

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

  • Compound Description: This arylpiperazine derivative was investigated as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment. [] Molecular docking studies indicated its binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. []

9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

  • Compound Description: This compound emerged as a potent anticancer agent from a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives. [] PP17 demonstrated good inhibitory activity against MCF-7 cells, inducing G2/M phase arrest and apoptosis. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine

  • Compound Description: These two compounds were designed as highly selective 5-HT1A receptor inhibitors. [] They were synthesized by linking a 2-MeO-Ph-piperazine moiety to the amine group of 1-adamantanamine and memantine, respectively, via a three-carbon linker. []

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

  • Compound Description: CQ211 is a highly potent and selective RIOK2 inhibitor, demonstrating excellent binding affinity (Kd = 6.1 nM) and selectivity in both enzymatic and cellular studies. [] It also exhibits potent antiproliferative activity against multiple cancer cell lines and shows promise in in vivo mouse xenograft models. []

8- (piperazin-1-yl) -1,2,3,4-tétrahydro-isoquinoline Derivatives

  • Compound Description: This patent describes a series of 8- (piperazin-1-yl) -1,2,3,4-tétrahydro-isoquinoline derivatives as modulators of the CXCR3 receptor. []

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

  • Compound Description: This compound was investigated for its potential chemical activity and binding interactions. [] Density functional theory (DFT) calculations were used to analyze its chemical activity parameters, molecular electrostatic potential (MEP), and Fukui functions. []

8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: These two compounds are structurally very similar, differing only in the nature of their central six-membered ring. [] The first compound contains a piperidine ring, while the second contains a piperazine ring. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [] Its crystal structure has been analyzed and compared to a fluorinated analog. []

3-phenylsulfonyl-8-piperazin-1-yl-quinolines

  • Compound Description: This patent describes a series of 3-phenylsulfonyl-8-piperazin-1-yl-quinoline derivatives that exhibit affinity for the 5-HT6 receptor. []

4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This series of compounds was identified as selective inhibitors of protein kinase B (PKB) through fragment-based drug discovery. [] Starting from a 7-azaindole fragment, structural elaboration guided by iterative crystallography led to the identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective PKB inhibitors with antiproliferative activity. []

8-(piperazin-1-yl)-xanthine and 8-([1,4]diazepan-1-yl)-xanthine

  • Compound Description: This patent describes novel 8-(piperazin-1-yl)-xanthine and 8-([1,4]diazepan-1-yl)-xanthine derivatives as potential therapeutic agents. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] This compound demonstrates high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []

2‐(4‐substituted piperazin‐1‐yl)1, 8 Naphthyridine 3‐Carboxylic Acids

  • Compound Description: A series of 1, 8‐naphthyridine‐3‐carboxylic acid analogs, including those with a 2‐(4‐substituted piperazin‐1‐yl) substituent, were synthesized and evaluated for their 5‐HT3 receptor antagonism and antidepressant-like activity. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces LPA levels in plasma in vivo and shows efficacy in a bleomycin-induced pulmonary fibrosis model in mice. []

Bis(4-(6-carboxy-8-ethyl-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl)piperazin-1-ium) adipate tetrahydrate

  • Compound Description: The crystal structure of this compound has been determined and reported. []

(7R)-6-Methyl-7,9-bis(prop-2-yn-1-yl)-7H,8H,9H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8-one

  • Compound Description: This compound features a seven-membered ring derived from triazepine, adopting a boat conformation in its crystal structure. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) exhibiting potent in vitro cytotoxicity and in vivo tumor regression activity. []

5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives

  • Compound Description: These compounds were synthesized from the condensation of appropriately substituted 4-piperazines with 5-chloromethyl-8-quinolinol. [] They were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains. []

4-Chloro-2-(4-piperazin-1-yl) quinazolines

  • Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity. [] They were prepared by reacting 2,4-dichloroquinazoline with different N-substituted piperazines. []

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

  • Compound Description: These novel tricyclic compounds were synthesized through a multi-step reaction sequence involving a [, , ]triazolo[5,1-f]purine framework. [] The final products were obtained by SNAr alkoxylation of the tricyclic core with various aliphatic alcohols. []
  • Relevance: Although structurally distinct from 8-piperazin-1-yl-7H-purine in their core scaffold, these compounds highlight the diverse chemical space and modifications possible within heterocyclic chemistry. The presence of a [, , ]triazolo[5,1-f]purine system, compared to the simpler purine core of 8-piperazin-1-yl-7H-purine, showcases the vast structural diversity within this field.

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic Acid Derivatives

  • Compound Description: This study focuses on the synthesis and characterization of N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid, exploring their potential as antibacterial agents. [, ]

4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Compound Description: This compound is a potent H4 receptor antagonist being investigated for allergy treatment. [] Although initially found to be mutagenic, further studies identified the piperazine moiety as the source of genotoxicity. []

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is a selective CDK4/6 inhibitor. The patent focuses on developing improved solid forms of this compound, including its crystalline free base, for enhanced pharmaceutical properties. []

Bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane

  • Compound Description: The crystal structure of this compound, characterized by its symmetrical arrangement of two 4-(2,4-dimethylphenyl)piperazin-1-yl units linked by a methane bridge, has been elucidated. []

3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: The crystal structure of this compound, containing a 4-(4-fluorophenyl)piperazin-1-yl unit attached to a 1,3,4-oxadiazole-2-thione ring system, has been determined. []

3-(4-(Substituted)-piperazin-1-yl)cinnolines

  • Compound Description: This research explored the synthesis and biological activity of a novel series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents. []

4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)- 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide

  • Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its Analogues

  • Compound Description: This series of compounds was designed as bifunctional agents exhibiting potent dopamine D2/D3 agonist activity and iron-chelating properties for potential application in Parkinson's disease treatment. []

4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines and 8-hydroxyquinoline Derivatives

  • Compound Description: This study focused on synthesizing various 4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines with different substituents at the 2-position as potential sorbitol dehydrogenase inhibitors. [] Additionally, derivatives of 8-hydroxyquinoline were also synthesized. []

Poly[[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydro­pyrido[2,3-d]pyrimidine-6-carboxyl­ato]cobalt(II)] dihydrate]

  • Compound Description: This cobalt(II) coordination polymer incorporates 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate ligands, forming a two-dimensional square grid structure stabilized by hydrogen bonds. []

Poly[[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato]manganese(II)] dihydrate]

  • Compound Description: This compound is a manganese(II) coordination polymer with 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate acting as a bridging ligand. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-Chloroprazosin hydrochloride)

  • Compound Description: 8-Chloroprazosin hydrochloride is a synthetically prepared hydrochloride salt used as an internal standard for quantifying the drug prazosin in human plasma. []

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: Peribedil is a known compound whose crystal structure has been analyzed, revealing key structural features such as the dihedral angle between the pyrimidine and benzene rings and the envelope conformation of the 1,3-dioxole fragment. []

Poly[bis[μ2-8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato]nickel(II)]

  • Compound Description: This compound is a nickel(II) coordination polymer where the 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate ligand bridges nickel(II) centers to form a two-dimensional square grid structure. []
Overview

8-Piperazin-1-yl-7H-purine, also known as EVT-3099654, is a compound that belongs to the purine class of heterocyclic compounds. This compound features a piperazine moiety at the 8-position of the purine structure, which is significant for its biological activity. The molecular formula for 8-piperazin-1-yl-7H-purine is C₁₁H₁₄N₄, and it has been assigned a CAS number of 126456-06-2. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology.

Source and Classification

8-Piperazin-1-yl-7H-purine can be synthesized through various chemical methods, which include nucleophilic aromatic substitution and coupling reactions. It is classified under purine derivatives, which are known for their roles in biochemistry, particularly in the synthesis of nucleotides and nucleic acids.

Synthesis Analysis

The synthesis of 8-piperazin-1-yl-7H-purine typically involves several methods:

  1. Nucleophilic Aromatic Substitution: A common method involves the substitution at the 8-position of a purine derivative with piperazine. This reaction often requires specific conditions such as solvent choice, temperature, and base selection to optimize yields and purity.
  2. Buchwald-Hartwig Coupling: This method utilizes palladium catalysts to form C–N bonds between aryl halides and piperazine derivatives, allowing for the formation of various substituted piperazine compounds.
  3. Multistep Protocols: In some cases, a multistep synthetic approach is adopted, where intermediates are formed and subsequently reacted to yield 8-piperazin-1-yl-7H-purine.

These methods have been characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of 8-piperazin-1-yl-7H-purine consists of a purine ring fused with a piperazine moiety. Key structural features include:

  • Purine Core: A bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions.

Structural Data

  • Molecular Weight: Approximately 214.25 g/mol
  • Melting Point: Not extensively reported but typically assessed during synthesis characterization.

Studies using X-ray diffraction have provided insights into bond lengths and angles within this compound, revealing important conformational preferences that may influence its biological activity.

Chemical Reactions Analysis

8-Piperazin-1-yl-7H-purine can undergo various chemical reactions that are crucial for its functionality:

  1. Acetylcholinesterase Inhibition: Certain derivatives exhibit inhibitory activity against acetylcholinesterase, which is pivotal in Alzheimer's disease treatment. The mechanism involves binding to both the catalytic active site and peripheral anionic site of the enzyme.
  2. Kinase Inhibition: Other derivatives have shown selective inhibition against RIOK2 kinase, which plays a role in cancer progression. The binding affinity is influenced by the substituents on the piperazine and purine rings.
  3. Formation of Salts: The basic nature of the piperazine nitrogen allows for salt formation with various acids, enhancing solubility and bioavailability .
Mechanism of Action

The mechanism of action for 8-piperazin-1-yl-7H-purine derivatives largely depends on their specific substitutions:

  • Enzyme Interaction: Many derivatives exert their effects by binding to enzymes or receptors involved in critical biological pathways. For instance, certain compounds target acetylcholinesterase or protein kinase B, modulating their activity through competitive inhibition or allosteric effects .

Data on Mechanism

Research indicates that modifications to the piperazine substituents can significantly alter binding affinities and selectivity towards specific biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Varies based on substituents; polar groups enhance solubility in water.

Chemical Properties

  • pH Stability: Exhibits basic character, with some derivatives showing high pH values in aqueous solutions.

Relevant Data

Physicochemical properties such as lipophilicity (logP) influence pharmacokinetics, including absorption and distribution within biological systems .

Applications

The applications of 8-piperazin-1-yl-7H-purine are diverse:

  1. Pharmaceutical Development: Its derivatives are being investigated as potential therapeutics for neurological disorders like Alzheimer’s disease due to their ability to inhibit acetylcholinesterase.
  2. Cancer Research: Certain analogs are being explored for their efficacy against various cancers by acting as kinase inhibitors.
  3. Drug Design: The compound serves as a scaffold for designing new drug candidates through structural modifications aimed at enhancing efficacy and selectivity against specific targets .

Properties

CAS Number

2416231-58-6

Product Name

8-piperazin-1-yl-7H-purine

IUPAC Name

8-piperazin-1-yl-7H-purine

Molecular Formula

C9H12N6

Molecular Weight

204.237

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-13-7-5-11-6-12-8(7)14-9/h5-6,10H,1-4H2,(H,11,12,13,14)

InChI Key

SWCKYAOOSTZBSS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=NC=NC=C3N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.